molecular formula C13H17NO2 B8674558 3-(1-Methyl-4-piperidinyloxy)benzaldehyde

3-(1-Methyl-4-piperidinyloxy)benzaldehyde

Cat. No.: B8674558
M. Wt: 219.28 g/mol
InChI Key: OLNGVOCJQJRMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyl-4-piperidinyloxy)benzaldehyde is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)oxybenzaldehyde

InChI

InChI=1S/C13H17NO2/c1-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-4,9-10,12H,5-8H2,1H3

InChI Key

OLNGVOCJQJRMOV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-hydroxybenzaldehyde (8 g, 65 mmol), 1-methyl-4-piperidinol (7.5 g, 65 mmol), triphenylphosphine (13.1 g, 65 mmol) and THF (100 ml) was added diethylazodicarboxylate (11.4 g, 65 mmol) in THF (20 ml) over a 35 minute period. The reaction mixture was stirred in an ice bath for 3 hours, then at room temperature for 5 days. The reaction mixture was concentrated in vacuo, and partitioned between CHCl3 (300 ml) and 3N HCl (300 ml). The aqueous layer was concentrated in vacuo, the residue was treated with 10% K2CO3 and extracted with CHCl3 (2×100 ml). The solvent was removed in vacuo to afford 7.4 g of crude 3-(1-methyl-4-piperidinyloxy)benzaldehyde.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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